![molecular formula C15H17N3O B581796 Z-(R,S)-3-amino-5-cyclohexyl-2-oxo-1,4-benzodiazepine CAS No. 146373-94-6](/img/structure/B581796.png)
Z-(R,S)-3-amino-5-cyclohexyl-2-oxo-1,4-benzodiazepine
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Description
The compound “Z-(R,S)-3-amino-5-cyclohexyl-2-oxo-1,4-benzodiazepine” is a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs with varying sedative, hypnotic, anxiolytic, anticonvulsant, muscle relaxant and amnesic properties . The “Z-(R,S)” notation indicates that the compound has a chiral center, meaning it exists in two enantiomeric forms (R and S) that are mirror images of each other .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various methods. The R,S system is used to name the enantiomers of a chiral compound . The E-Z system is used for naming alkene isomers .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Enantiomers have identical physical properties, such as solubility and melting point .Scientific Research Applications
Materials Science and Nanotechnology
- Piezoelectric Nanogenerators : Z-(R,S)-3-amino-5-cyclohexyl-2-oxo-1,4-benzodiazepine can be incorporated into nanogenerators, which convert mechanical energy (such as vibrations or pressure) into electrical power. These nanogenerators find applications in self-powered sensors, robotics, and the Internet of Things .
- Field Effect Transistors (FETs) : Nanostructured ZnO materials, including this compound, have been explored for use in FETs due to their excellent electronic properties .
properties
IUPAC Name |
benzyl N-(5-cyclohexyl-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c27-22-21(26-23(28)29-15-16-9-3-1-4-10-16)25-20(17-11-5-2-6-12-17)18-13-7-8-14-19(18)24-22/h1,3-4,7-10,13-14,17,21H,2,5-6,11-12,15H2,(H,24,27)(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWJKQUIOUNATF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(C(=O)NC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-(R,S)-3-amino-5-cyclohexyl-2-oxo-1,4-benzodiazepine |
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